4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-6-chloropyrimidine and 5-methylpyrimidin-2-ylpiperazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in the treatment of neurodegenerative diseases and inflammatory conditions.
Biological Research: It is used in the study of molecular interactions and pathways involved in cellular processes.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting specific biological pathways.
Industrial Applications: It is used in the synthesis of other biologically active compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Used as a building block for more complex pharmaceutical compounds.
2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their anti-fibrotic and anti-inflammatory activities.
Uniqueness
4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its dual pyrimidine structure, which enhances its biological activity and specificity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-8-15-14(16-9-11)20-5-3-19(4-6-20)13-7-12(2)17-10-18-13/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYMVLQSQUAVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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